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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

An In-depth Comparative Analysis of the X-ray Crystal Structure of 2-Bromo-4-fluoro-6-
nitroaniline and its Analogs

This guide provides a comprehensive comparison of the crystallographic data of aniline
derivatives structurally related to 2-Bromo-4-fluoro-6-nitroaniline. Due to the absence of
publicly available, specific crystallographic data for 2-Bromo-4-fluoro-6-nitroaniline, this
report leverages data from closely related compounds to infer and discuss the potential
structural characteristics imparted by its unique substitution pattern. The analysis is supported
by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug
development professionals in understanding the nuances of crystal structure analysis in this
class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for several aniline
derivatives. This comparative data allows for an analysis of how different substituents influence
the crystal packing and molecular geometry. The selected compounds for comparison are 2-
Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline.
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Parameter

2-Bromo-4,6-
dinitroaniline[1][2]

2-Bromo-4-nitroaniline[3]

[4]

Molecular Formula CeHaBrNsOa4 CeHsBrN202
Molecular Weight 262.03 217.03
Crystal System Monoclinic Orthorhombic
Space Group P121/n1l Pna2i1

Unit Cell Dimensions

a =6.6955(2) Ab = 7.7720(2)
Ac = 16.0608(4) Aa = 90°B =

a=11.098(3) Ab = 16.763(4)
Ac = 3.9540(9) Aa = 90°B =

95.4182(14)°y = 90° 90°y = 90°
Volume (A3) 832.03(4) 735.6(3)
z 4 4
Temperature (K) 173 296
Radiation Mo Ka Mo Ka

Key Intermolecular Interactions

N—H:--O and C—H:--O
hydrogen bonds, C—Br--Tt
interactions, and O---Br

contacts.[1]

N—H:---N and N—H---O
hydrogen bonds,
intramolecular N—H---Br
interaction.[3][4]

Discussion of Substituent Effects:

The comparison between 2-Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline reveals the

significant impact of the number of nitro groups on the crystal structure. The presence of a

second nitro group in 2-Bromo-4,6-dinitroaniline leads to a monoclinic crystal system, in

contrast to the orthorhombic system of the mono-nitro derivative. This is likely due to the

additional hydrogen bonding and other weak interactions facilitated by the extra nitro group,

leading to a different optimal packing arrangement.[1][3][4]

For the target molecule, 2-Bromo-4-fluoro-6-nitroaniline, the introduction of a fluorine atom in
place of a nitro group (compared to 2-Bromo-4,6-dinitroaniline) or a hydrogen atom (compared
to 2-bromo-6-nitroaniline) is expected to introduce further changes. Fluorine is highly
electronegative and can participate in hydrogen bonding (C—H:--F) and other electrostatic
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interactions, which would influence the crystal packing. The smaller size of fluorine compared
to a nitro group would also alter the steric environment, potentially allowing for a more compact
crystal lattice.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure for small molecules like 2-Bromo-4-fluoro-6-
nitroaniline follows a standardized experimental procedure.

. Crystal Growth:

Single crystals of the compound suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution. Common solvents include dichloromethane, methanaol,
or ethanol. The process involves dissolving the compound in the chosen solvent and
allowing the solvent to evaporate slowly over several days in a loosely covered container.

. Data Collection:
A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to
minimize thermal vibrations and potential crystal degradation.

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-
ray source (e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., CCD or CMOS).

The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray
beam, and the diffraction pattern is recorded.

. Data Reduction and Structure Solution:

The collected diffraction data are processed to correct for various factors such as absorption,
polarization, and Lorentz effects.

The unit cell parameters and space group are determined from the diffraction pattern.
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e The crystal structure is solved using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

4. Structure Refinement:

e The initial structural model is refined against the experimental data using least-squares
methods.

» Anisotropic displacement parameters for non-hydrogen atoms are refined.
e Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

o The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystal structure analysis.
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Experimental Workflow for X-ray Crystal Structure Analysis
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Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
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This guide provides a framework for understanding the crystal structure of 2-Bromo-4-fluoro-
6-nitroaniline by comparing it with known analogs. The provided experimental protocol and
workflow offer a practical overview of the crystallographic process for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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